2-Isocyano-1,3-dimethoxybenzene
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Overview
Description
2-Isocyano-1,3-dimethoxybenzene is an organic compound characterized by the presence of an isocyano group and two methoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-1,3-dimethoxybenzene typically involves the reaction of 2-bromo-1,3-dimethoxybenzene with an isocyanide source. One common method includes the use of n-butyl lithium as a base in tetrahydrofuran solvent, followed by the addition of an isocyanide reagent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyano-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the isocyano group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidative Couplings: Silver acetate catalyzed processes using tert-butyl hydroperoxide as an oxidant.
Photochemical Reactions: Utilizing organic photocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene under room temperature.
Major Products: The major products formed from these reactions include various substituted benzene derivatives and heterocyclic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Isocyano-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Isocyano-1,3-dimethoxybenzene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyano group, with its unique electronic structure, can participate in multicomponent reactions, forming complex molecules through carbon-carbon and carbon-heteroatom bond formation .
Comparison with Similar Compounds
2-Isothiocyanato-1,3-dimethoxybenzene: Similar structure but with a thiocyanate group instead of an isocyano group.
2-Isocyano-1,3-dimethylbenzene: Similar structure but with methyl groups instead of methoxy groups.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-isocyano-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H9NO2/c1-10-9-7(11-2)5-4-6-8(9)12-3/h4-6H,2-3H3 |
InChI Key |
IGNWDJGTCNZGGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[N+]#[C-] |
Origin of Product |
United States |
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